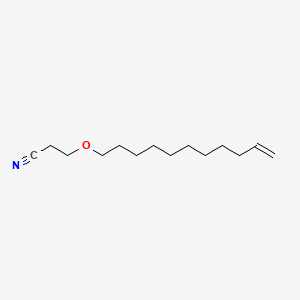
Propanenitrile, 3-(10-undecenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanenitrile, 3-(10-undecenyloxy)- can be synthesized through several methods. One common approach involves the reaction of 10-undecen-1-ol with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions . This reaction results in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of propanenitrile, 3-(10-undecenyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-(10-undecenyloxy)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
Propanenitrile, 3-(10-undecenyloxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propanenitrile, 3-(10-undecenyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles . This reactivity makes it useful in modifying biological molecules and materials .
Comparison with Similar Compounds
Propionitrile (Propanenitrile): A simpler nitrile with a shorter aliphatic chain.
Butyronitrile: Another nitrile with a slightly longer chain than propionitrile.
Aminopropionitrile: A nitrile with an amino group, making it more reactive in certain conditions.
Uniqueness: Propanenitrile, 3-(10-undecenyloxy)- is unique due to its long aliphatic chain and the presence of an undecenyloxy group, which imparts specific chemical properties and reactivity . This makes it suitable for specialized applications in various fields.
Properties
CAS No. |
63095-34-1 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
3-undec-10-enoxypropanenitrile |
InChI |
InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2H,1,3-11,13-14H2 |
InChI Key |
AWVSLVUVZWTQDK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


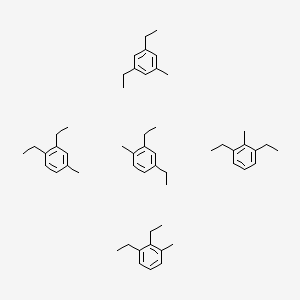
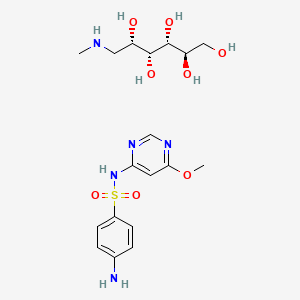
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
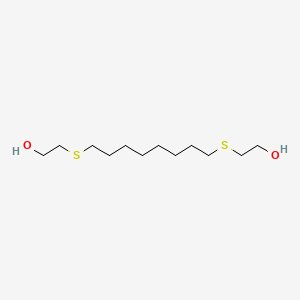
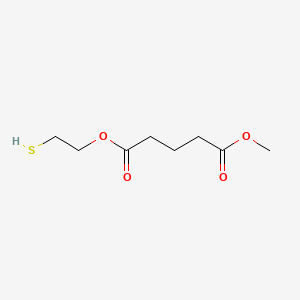
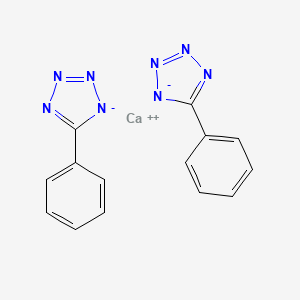
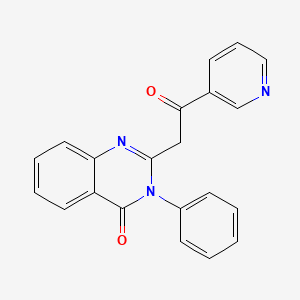
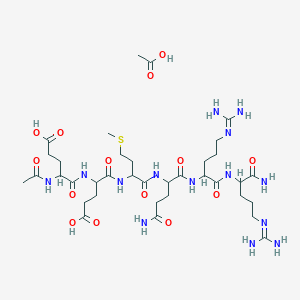




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
